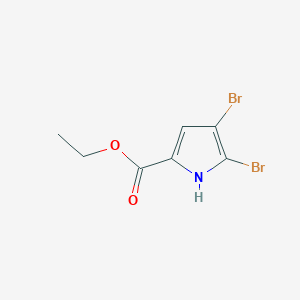
1-(4-fluorobenzoyl)-N-isobutylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-N-isobutylpiperidine-4-carboxamide, commonly known as FUBiP, is a synthetic compound that belongs to the family of piperidine-based designer drugs. It is a potent agonist of the cannabinoid receptor CB1 and CB2, and has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
FUBiP exerts its effects by binding to and activating the CB1 and CB2 receptors. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
FUBiP has been shown to produce a range of biochemical and physiological effects, including analgesia, appetite stimulation, and mood modulation. FUBiP has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FUBiP is its high affinity and selectivity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of CB1 and CB2 receptor activation. However, one of the main limitations of FUBiP is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of FUBiP, including the development of more selective CB1 and CB2 receptor agonists, the investigation of the potential therapeutic applications of FUBiP in various inflammatory and autoimmune diseases, and the elucidation of the molecular mechanisms underlying the effects of FUBiP on the CB1 and CB2 receptors.
In conclusion, FUBiP is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its high affinity and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the physiological and biochemical effects of CB1 and CB2 receptor activation. However, its potential for off-target effects highlights the importance of careful experimental design and interpretation.
Métodos De Síntesis
FUBiP can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis of FUBiP typically involves the reaction of 4-fluorobenzoyl chloride with N-isobutylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques such as column chromatography or flash chromatography.
Aplicaciones Científicas De Investigación
FUBiP has been widely studied for its potential use in various scientific research applications, including its use as a tool compound for studying the cannabinoid receptor system. FUBiP has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, making it a valuable tool for studying the physiological and biochemical effects of CB1 and CB2 receptor activation.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-12(2)11-19-16(21)13-7-9-20(10-8-13)17(22)14-3-5-15(18)6-4-14/h3-6,12-13H,7-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMGMGDZMAJFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689011.png)




![1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide](/img/structure/B7689036.png)




